2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride

ROR1 Kinase Selectivity Cancer Therapy

This hydrochloride salt of 1,4-benzodioxan-6-amine provides a chemically tractable primary amine handle at the 6-position for amide coupling, sulfonamide formation, and reductive amination. The crystalline solid ensures enhanced solubility over the free base (CAS 22013-33-8) and reproducible weighing in automated synthesis. Unlike the 5-amino isomer, this positional isomer dictates critical molecular recognition in kinase, MAO-B, and sPLA2 inhibitor programs. Procure this scaffold for high-yield derivatization and long-term stability.

Molecular Formula C8H10ClNO2
Molecular Weight 187.62 g/mol
CAS No. 801316-07-4
Cat. No. B1626436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride
CAS801316-07-4
Molecular FormulaC8H10ClNO2
Molecular Weight187.62 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)N.Cl
InChIInChI=1S/C8H9NO2.ClH/c9-6-1-2-7-8(5-6)11-4-3-10-7;/h1-2,5H,3-4,9H2;1H
InChIKeyJOJCJWOSSAPNCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride (CAS 801316-07-4) Technical Procurement Overview for Medicinal Chemistry


2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride (CAS 801316-07-4) is a 1,4-benzodioxane derivative functionalized with a primary aromatic amine at the 6-position, supplied as a hydrochloride salt [1]. This compound belongs to a scaffold class that has been extensively utilized as a versatile template in medicinal chemistry for designing molecules with diverse bioactivities [2]. Its amine functionality enables direct derivatization via amide coupling, reductive amination, or sulfonamide formation, making it a critical building block for synthesizing heterocyclic compounds and targeted small-molecule libraries .

Critical Differentiation: Why 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine Hydrochloride Cannot Be Arbitrarily Replaced by Other Benzodioxane Amines


Within the 1,4-benzodioxane amine family, substitution position and salt form directly dictate both synthetic utility and biological outcomes. The 6-amino substitution pattern positions the nucleophilic amine at a specific vector relative to the dioxane ring oxygen atoms, which critically influences molecular recognition in biological targets—an effect not replicated by the 5-amino isomer (CAS 16081-45-1, LogP 1.62) . Furthermore, procurement of the free base 1,4-benzodioxan-6-amine (CAS 22013-33-8) introduces additional handling complexity: the free base is reported as water-insoluble and requires storage as a viscous liquid, whereas the hydrochloride salt form (CAS 801316-07-4) provides enhanced solubility in polar solvents and improved long-term storage stability as a crystalline solid [1]. These physicochemical differences translate directly to workflow reproducibility and compound integrity in multi-step synthetic sequences [2].

Quantitative Comparative Evidence: 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine Hydrochloride Differentiation Data


Enabling Selective ROR1 Inhibition: Head-to-Head Comparison with Indole-Based Scaffold

Derivatives synthesized from the 2,3-dihydrobenzo[b][1,4]dioxin-6-amine scaffold address the critical 'off-target' limitation of the indole-based ROR1 inhibitor LDR102. While LDR102 exhibited undesirable activity against c-Kit and AblT315I kinases, optimization to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide derivatives yielded compound 9i, which demonstrated excellent kinase selectivity in profiling assays [1]. This direct comparator data establishes the scaffold as a privileged structure for achieving target selectivity where other heterocyclic cores fail.

ROR1 Kinase Selectivity Cancer Therapy Structure Optimization

Potent In Vivo Antitumor Efficacy of 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Containing Derivatives

Beyond in vitro potency, derivatives incorporating the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety demonstrate translationally relevant in vivo efficacy. Compound 9i, an N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide derivative, significantly suppressed tumor growth in in vivo xenograft models without inducing obvious toxicity [1]. This contrasts with the predecessor compound LDR102, whose off-target effects limited its further development [1].

ROR1 In Vivo Efficacy Xenograft Tumor Growth Inhibition

Nanomolar hMAO-B Inhibition: Cross-Study Comparison of 1,4-Benzodioxane-6-yl Derivatives

The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl scaffold serves as a privileged core for achieving potent and highly selective human MAO-B inhibition. In a 2020 study, the chalcone derivative (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one exhibited an IC50 of 0.026 µM with a selectivity index (MAO-A/MAO-B) greater than 1538 [1]. Separately, a 2024 study on benzodioxane-6-carboxamide derivatives identified compound 1l with an IC50 of 0.0083 µM and a selectivity index exceeding 4819 [2]. While these represent different substitution patterns on the same core scaffold, the consistency of sub-30 nM potency and >1000-fold selectivity across independent studies underscores the 6-position functionalization as a validated strategy for MAO-B inhibitor development.

MAO-B Neurodegeneration Parkinson's Disease Selectivity Index

Physicochemical Differentiation: Hydrochloride Salt vs. Free Base for Enhanced Workflow Compatibility

The hydrochloride salt form (CAS 801316-07-4) provides quantifiable physicochemical advantages over the free base 1,4-benzodioxan-6-amine (CAS 22013-33-8). The free base is reported as water-insoluble with a density of 1.231 g/mL at 25°C and a physical state described as a viscous brown-to-black liquid after melting, complicating precise handling and formulation [1]. In contrast, the hydrochloride salt is a crystalline solid that enhances solubility in polar solvents, facilitating accurate weighing, dissolution, and use in aqueous synthetic or assay conditions [2].

Solubility Stability Salt Form Formulation

Positional Isomer Differentiation: 6-Amino vs. 5-Amino Benzodioxane Scaffolds

The 6-amino positional isomer (the core structure of CAS 801316-07-4) and the 5-amino isomer (CAS 16081-45-1) are not interchangeable in drug design due to distinct physicochemical and geometric properties. The 6-amino scaffold (free base analog) exhibits a calculated LogP of 2.42 and PSA of 44.48 [1], whereas the 5-amino isomer is more hydrophilic with a LogP of 1.62 . This approximately 0.8 LogP unit difference translates to a theoretical 6.3-fold difference in octanol-water partition coefficient, significantly impacting membrane permeability and CNS penetration predictions.

Positional Isomer LogP PSA Drug Design

Commercial Availability in High Purity Grades for Reproducible Synthesis

The compound is commercially available from multiple vendors with defined purity specifications suitable for both research and industrial applications. Vendors offer purity grades ranging from 95% to ≥98% (NLT 98%) . The availability of ISO-certified high-purity material ensures batch-to-batch consistency for reproducible synthetic outcomes and reliable structure-activity relationship studies .

Purity Procurement Vendor Comparison Quality Control

High-Impact Application Scenarios for 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine Hydrochloride Based on Validated Evidence


Selective ROR1 Inhibitor Lead Optimization for Oncology

This amine serves as the foundational building block for synthesizing N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide derivatives, which have demonstrated excellent kinase selectivity and potent in vivo antitumor efficacy in xenograft models without obvious toxicity [1]. Procurement is justified for medicinal chemistry teams seeking to replace indole-based scaffolds with a privileged benzodioxane core that eliminates c-Kit and AblT315I off-target liabilities while maintaining nanomolar ROR1 binding affinity [1].

Highly Selective hMAO-B Inhibitor Discovery for Neurodegenerative Diseases

Derivatization of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine enables access to multiple chemotypes (chalcones, carboxamides) that consistently deliver sub-30 nM hMAO-B inhibition with selectivity indices exceeding 1500-4800 against hMAO-A [1][2]. This scaffold is particularly valuable for CNS drug discovery programs targeting Parkinson's disease and Alzheimer's disease, where MAO-B isoform selectivity is essential to avoid tyramine-induced hypertensive crisis associated with MAO-A inhibition [1].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The primary aromatic amine functionality at the 6-position of the 1,4-benzodioxane scaffold provides a chemically tractable handle for amide bond formation, sulfonamide synthesis, and reductive amination, making it an ideal building block for fragment elaboration or DEL tag conjugation [1]. The hydrochloride salt form ensures reproducible weighing and dissolution in polar solvents, addressing a common workflow bottleneck in high-throughput parallel synthesis campaigns [2].

Anti-inflammatory Agent Development Targeting sPLA2

Schiff base derivatives synthesized via condensation of 1,4-benzodioxan-6-amine with aromatic aldehydes have demonstrated sPLA2 inhibitory activity validated by both in vitro hemolytic assays and molecular docking studies [1]. The compound N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine showed good sPLA2 inhibition compared with standard diclofenac, supported by a docking score of −7.60 kcal/mol [1]. Procurement is justified for programs exploring non-steroidal anti-inflammatory agents with novel benzodioxane-based chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.